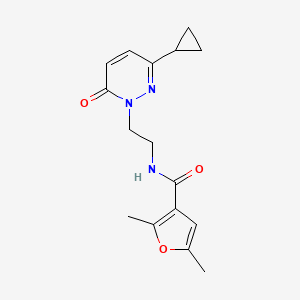![molecular formula C15H15N5O3S B2824843 (3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1421476-65-4](/img/structure/B2824843.png)
(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetically designed molecule that combines a benzo[d]thiazole, azetidin-1-yl, and 1,2,3-triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, beginning with the formation of the benzo[d]thiazole core followed by the introduction of the methoxy group at the sixth position. The azetidin-1-yl group is then attached via a nucleophilic substitution reaction. Finally, the 1-methyl-1H-1,2,3-triazol-4-yl group is introduced through a Huisgen 1,3-dipolar cycloaddition, often referred to as a “click” reaction. Industrial Production Methods: For industrial-scale production, the reaction conditions must be optimized for yield and purity, often utilizing automated synthesis processes and continuous flow techniques to ensure consistent product quality. Catalyst loading, temperature control, and solvent choice are crucial factors in large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: It may undergo oxidation reactions at the methoxybenzo[d]thiazole moiety.
Reduction: Potential reduction reactions at the triazole ring.
Substitution: Nucleophilic substitution at the azetidin-1-yl ring. Common Reagents and Conditions:
Oxidation: Commonly with reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using hydride donors such as sodium borohydride.
Substitution: Under basic conditions with reagents like sodium hydride. Major Products: These reactions yield products like hydroxylated benzo[d]thiazoles, reduced triazoles, and various substituted azetidines.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block in complex organic syntheses.
Biology: As a probe in biochemical assays to investigate molecular interactions.
Medicine: Potentially as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: In materials science for creating novel polymers and materials with unique properties.
Mecanismo De Acción
Mechanism: The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. Molecular Targets and Pathways: Given its structure, it may target protein kinases, G-protein-coupled receptors, or nucleic acid-binding proteins, modulating pathways involved in cell signaling and regulation.
Comparación Con Compuestos Similares
Uniqueness: Compared to similar compounds, this molecule’s combination of a methoxybenzo[d]thiazole and a 1,2,3-triazole moiety offers a unique profile, potentially enhancing its binding affinity and specificity towards certain targets. Similar Compounds: Other compounds include:
6-Methoxybenzo[d]thiazole derivatives.
Azetidinone-based molecules.
1,2,3-Triazole containing compounds like 1-methyl-1H-1,2,3-triazol-4-yl derivatives.
Feel like a mini lab session! Fascinating stuff. Anything you'd like to dive deeper into?
Propiedades
IUPAC Name |
[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-19-8-12(17-18-19)14(21)20-6-10(7-20)23-15-16-11-4-3-9(22-2)5-13(11)24-15/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRCVGQTHHBJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2824764.png)

![6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2824766.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2824768.png)

![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)



![7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824780.png)
![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)
![4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B2824782.png)
![1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine](/img/structure/B2824783.png)
